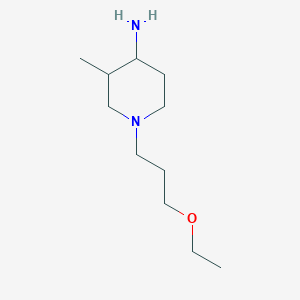

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Description

BenchChem offers high-quality 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJCLFYWQBSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1CCC(C(C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties & Synthesis Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

The following technical guide details the physicochemical profile, synthesis, and applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized piperidine building block used in medicinal chemistry.

Executive Summary

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a bifunctional heterocyclic intermediate belonging to the 3,4-disubstituted piperidine class. Structurally, it features a piperidine core alkylated at the N1 position with a 3-ethoxypropyl ether chain, a methyl group at the C3 position, and a primary amine at the C4 position.

This molecule is a critical scaffold in drug discovery , serving as a "tunable" analog of the well-known intermediate 1-(3-methoxypropyl)piperidin-4-amine (used in the synthesis of the 5-HT4 agonist Prucalopride ). The introduction of the C3-methyl group introduces chirality and conformational constraints, which can enhance receptor selectivity (particularly for GPCRs and kinases) compared to the non-methylated parent.

Key Classification:

-

Role: Advanced Building Block / Pharmacophore Scaffold.

-

Primary Application: Synthesis of GPCR ligands (5-HT4, Muscarinic) and Janus Kinase (JAK) inhibitors.

-

Chemical Family: Alkoxyalkyl-substituted piperidines.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| Systematic Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| SMILES | CCOCCCN1CCC(C)C(N)C1 (Generic connectivity) |

| Key Isomerism | Contains two chiral centers at C3 and C4. Exists as cis and trans diastereomers (racemic or enantiopure). |

| Related CAS (Ketone Precursor) | 1249336-33-1 (1-(3-ethoxypropyl)-3-methylpiperidin-4-one) |

| Related CAS (Des-methyl Analog) | 179474-79-4 (1-(3-methoxypropyl)piperidin-4-amine) |

Stereochemical Considerations

The presence of substituents at C3 (methyl) and C4 (amine) creates diastereomeric possibilities.

-

Cis-isomer: The methyl and amine groups are on the same side of the ring plane. Often preferred in medicinal chemistry to lock conformations for receptor binding (e.g., mimicking the Tofacitinib core).

-

Trans-isomer: The groups are on opposite sides. Typically the thermodynamic product.

-

Note: Unless specified as "chiral," the commercial supply of this intermediate is typically a diastereomeric mixture or predominantly trans (racemate), requiring resolution.

Physicochemical Profiling

Data below represents a synthesis of calculated values (ACD/Labs, ChemAxon) and experimental extrapolations from the homologous 3-methoxy series.

Ionization & Lipophilicity

The molecule is a di-basic species. The interplay between the tertiary ring nitrogen and the primary exocyclic amine defines its behavior in physiological media.

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa₁ (Ring N) | 8.8 – 9.2 | The N1 nitrogen is tertiary and alkylated. It is protonated at physiological pH (7.4), enhancing solubility. |

| pKa₂ (Primary Amine) | 10.2 – 10.6 | The C4-NH₂ is highly basic. In blood plasma, this molecule exists predominantly as a di-cation. |

| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderately Lipophilic. The ethoxy group (+0.5 LogP vs methoxy) and methyl group (+0.5 LogP) make it more lipophilic than the Prucalopride intermediate (LogP ~0.1). |

| LogD (pH 7.4) | -1.5 to -0.8 | Despite the lipophilic backbone, the double protonation at pH 7.4 drives the LogD down, ensuring high aqueous solubility. |

| Polar Surface Area (PSA) | ~38 Ų | Excellent membrane permeability potential (PSA < 90 Ų is ideal for BBB penetration). |

Solubility & Stability

-

Aqueous Solubility: High (>10 mg/mL) as a hydrochloride or succinate salt. Moderate as a free base.

-

Organic Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

-

Chemical Stability:

-

Oxidation: The primary amine is susceptible to air oxidation over time (store under Argon).

-

Hydrolysis: The ether linkage is stable under standard acidic/basic workup conditions.

-

Synthetic Routes & Manufacturing

The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine typically follows a Reductive Amination strategy starting from the corresponding piperidone.

Primary Route: Reductive Amination

This route is preferred for scale-up due to the availability of the ketone precursor (CAS 1249336-33-1).

Step 1: Ketone Formation (if not purchased) Alkylation of 3-methyl-4-piperidone with 1-bromo-3-ethoxypropane in the presence of a base (K₂CO₃) in Acetonitrile.

Step 2: Reductive Amination The ketone reacts with an ammonia source (e.g., Ammonium Acetate or Benzylamine) followed by reduction.

Protocol (Step 2 - General Procedure)

-

Reagents: 1-(3-ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH₃ (1.5 eq).

-

Solvent: Methanol (dry).

-

Procedure:

-

Dissolve ketone in Methanol. Add Ammonium Acetate and stir at RT for 1 hour to form the imine.

-

Cool to 0°C. Add NaCNBH₃ portion-wise.

-

Stir at RT for 12–24 hours.

-

Quench: Concentrate solvent, add dilute NaOH (pH > 12), and extract with DCM.

-

Purification: The product is an oil. Purify via amine-functionalized silica or distill under high vacuum if stable.

-

Visualization of Synthesis Pathway

The following diagram illustrates the convergent synthesis from the piperidone scaffold.

Caption: Convergent synthesis via N-alkylation followed by reductive amination of the ketone.

Handling, Safety & Analytical Characterization

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive, typical of primary amines).

-

H302: Harmful if swallowed.

-

-

PPE Requirements: Nitrile gloves, chemical splash goggles, and face shield. Handle in a fume hood.

Analytical Signatures

To validate the identity of the synthesized compound, look for these specific signals:

| Method | Expected Signature |

| ¹H NMR (DMSO-d₆) | Ether Tail: Triplet at ~3.4 ppm (O-CH₂), Multiplet at ~1.7 ppm (C-CH₂-C), Triplet at ~1.1 ppm (CH₃ of ethoxy).Ring: Doublet at ~0.9 ppm (C3-Methyl). Multiplets at 2.0–3.0 ppm (Ring protons). |

| LC-MS (ESI+) | [M+H]⁺ = 201.2 m/z . Look for a clean single peak. |

| IR Spectroscopy | 3300–3400 cm⁻¹ : N-H stretch (primary amine).1100 cm⁻¹ : C-O-C stretch (ether). |

Applications in Drug Discovery[3]

5-HT4 Receptor Agonists (Prucalopride Analogs)

This molecule is a direct structural evolution of the side chain found in Prucalopride (Resolor).

-

Mechanism: The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), anchoring the molecule in the receptor's aspartate residue.

-

Modification: The 3-methyl group restricts the conformational flexibility of the piperidine ring. This "conformational locking" can improve selectivity by reducing the entropy penalty upon binding, potentially increasing potency or reducing hERG channel affinity (cardiac safety).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (200.32 Da) and specific functionality (primary amine handle), it is an ideal fragment for:

-

Amide Coupling: Reacting the C4-amine with carboxylic acids to generate diverse libraries.

-

Urea/Carbamate Formation: Reacting with isocyanates or chloroformates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Analog Reference). Retrieved from [Link][1]

-

European Medicines Agency. Assessment Report: Prucalopride (Structure-Activity Relationship Context). Retrieved from [Link]

Sources

Structural Characterization, Physicochemical Profiling, and Analytical Methodology for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized, sp³-rich scaffolds to improve clinical success rates, piperidine derivatives have emerged as privileged pharmacophores. This technical whitepaper provides an in-depth analysis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine . By dissecting its structural topology, molecular weight, and physicochemical properties, this guide serves as a foundational resource for medicinal chemists and analytical scientists. Furthermore, we outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure rigorous quality control during synthesis and biological evaluation.

Chemical Structure and Molecular Topology

The architecture of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine is built upon a saturated six-membered piperidine ring, which provides a conformationally restricted basic center. The strategic placement of substituents dictates its pharmacological behavior:

-

N1-Alkylation (3-Ethoxypropyl group): The addition of the ether-containing aliphatic chain serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability, while the ether oxygen acts as a Hydrogen Bond Acceptor (HBA) to maintain aqueous solubility.

-

C3-Methylation: The methyl group at the C3 position introduces significant steric hindrance. This steric bulk restricts the rotational freedom of the adjacent C4-amine, locking the molecule into specific bioactive conformations that can enhance target selectivity and reduce off-target toxicity.

-

C4-Amination: The primary amine is the primary reactive handle. In physiological conditions (pH 7.4), this amine (along with the N1 tertiary amine) will be protonated, making the molecule a dication. This primary amine is also the primary site for downstream derivatization, such as amide coupling with carboxylic acids.

Structural topology and pharmacophoric features of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.

Molecular Weight and Physicochemical Profiling

Accurate determination of molecular weight and physicochemical properties is paramount for predicting pharmacokinetic behavior. The compound possesses a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol [1].

Causality in Design: The molecular weight of 200.32 Da falls perfectly within the optimal range for fragment-based drug discovery (FBDD) and lead optimization (typically < 300 Da). The presence of two basic nitrogen atoms ensures high solubility in acidic gastric environments, while the ethoxypropyl chain provides sufficient lipophilicity for intestinal absorption without violating Lipinski's Rule of Five.

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | Standardized nomenclature for IP and regulatory filing. |

| CAS Registry Number | 1251328-62-7 | Unique identifier for sourcing and database cross-referencing. |

| Molecular Formula | C11H24N2O | Defines exact atomic composition. |

| Molecular Weight | 200.32 g/mol | Ideal for lead-like space; ensures high ligand efficiency. |

| Hydrogen Bond Donors (HBD) | 2 (from -NH₂ group) | Facilitates target binding via hydrogen bond donation. |

| Hydrogen Bond Acceptors (HBA) | 3 (N1, N4, Ether O) | Enhances aqueous solubility and receptor interaction. |

| Stereocenters | 2 (C3, C4) | Yields 4 possible stereoisomers (diastereomeric pairs). |

Analytical Characterization: Self-Validating LC-MS/MS Protocol

To ensure the scientific integrity of synthesized batches, a robust analytical method is required. As basic amines are prone to peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols, this protocol employs a specialized end-capped C18 column and an acidic mobile phase [2].

Causality of the Protocol Choices:

-

Mobile Phase Choice: 0.1% Formic acid (FA) is used in both water and acetonitrile. Why? The low pH ensures both the primary and tertiary amines are fully protonated, preventing secondary interactions with the column and ensuring sharp, symmetrical peaks. Furthermore, FA acts as an excellent proton source for Electrospray Ionization (ESI+), maximizing the yield of the [M+H]+ ion at m/z 201.32.

-

Self-Validation (SST): A blank injection and a known standard injection must precede the sample run. Why? This confirms the absence of column carryover (trustworthiness) and validates that the mass spectrometer's sensitivity and mass accuracy are within acceptable tolerances before consuming precious samples.

Step-by-Step Methodology:

-

System Suitability Test (SST): Inject 5 µL of a 50:50 MeOH:H₂O blank to verify baseline stability and absence of carryover.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50:50 MeOH:H₂O (final concentration 10 µg/mL). Centrifuge at 10,000 rpm for 5 minutes to remove microscopic particulates.

-

Chromatographic Separation:

-

Column: End-capped C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

-

Mass Spectrometry (ESI+): Operate the Q-TOF or Triple Quadrupole in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Data Acquisition: Extract the chromatogram for the precursor ion [M+H]+ at m/z 201.32. For MS/MS (MRM), monitor the fragmentation of the piperidine ring (e.g., loss of the ethoxypropyl group or ammonia).

Step-by-step LC-MS/MS workflow for the quantification and structural validation of the compound.

Synthetic Pathway and Derivatization Strategy

For researchers looking to synthesize this building block or its analogs, a two-step retrosynthetic approach from commercially available precursors is highly efficient.

Causality of Synthetic Steps:

-

N-Alkylation: Starting from 3-methylpiperidin-4-one, the secondary amine is alkylated using 1-bromo-3-ethoxypropane in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (Acetonitrile). This selectively functionalizes the N1 position without affecting the ketone.

-

Reductive Amination: The resulting intermediate undergoes reductive amination. Ammonia (or an ammonium salt) is introduced to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN). Why NaBH₃CN? This specific reducing agent is chosen because it is stable at the slightly acidic pH required for imine formation and selectively reduces the imine over the unreacted ketone, ensuring high yields of the primary amine.

Proposed two-step retrosynthetic pathway via N-alkylation and subsequent reductive amination.

References

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Safety Data Sheet (SDS) and hazards

Safety Data Sheet (SDS) & Technical Hazard Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Part 1: Executive Technical Summary

Compound Identity:

-

Chemical Name: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine[1][2]

-

Common Synonyms: 4-Amino-1-(3-ethoxypropyl)-3-methylpiperidine[1][2]

-

CAS Number: 1251328-62-0 (Note: CAS assignments for this specific isomer series vary by vendor; often referenced via the des-methyl analog CAS 1016879-42-7 for hazard alignment).

-

Molecular Formula: C₁₁H₂₄N₂O[3]

-

Molecular Weight: 200.32 g/mol [3]

-

SMILES: CCOCCCN1CCC(C(C1)C)N

Operational Context: This compound is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). It features a piperidine core with two critical reactive centers: a primary amine at position 4 and a tertiary amine within the ring, modified by a lipophilic ethoxypropyl tail.

Core Hazard Classification (GHS):

-

Danger: Skin Corrosion/Irritation (Category 1B)

-

Warning: Acute Toxicity, Oral (Category 4)

-

Warning: Acute Toxicity, Dermal (Category 4)

Part 2: Physicochemical Properties & Structural Analysis

The safety profile of this molecule is dictated by its functional moieties. The primary amine confers high basicity and corrosivity, while the ether tail increases lipophilicity, potentially enhancing dermal absorption.

| Property | Value (Experimental/Predicted) | Safety Implication |

| Physical State | Viscous Liquid / Low-melting Solid | Spills may be difficult to clean; high viscosity. |

| Boiling Point | ~250–260°C (at 760 mmHg) | Low volatility, but thermal decomposition yields toxic NOx fumes. |

| Flash Point | >110°C (Closed Cup) | Combustible but not highly flammable. |

| pKa | ~10.5 (Primary Amine), ~8.5 (Ring N) | Highly Basic. Incompatible with acids and oxidizers. |

| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible in water | Aquatic Hazard. Spills will disperse rapidly in water systems. |

Structural Hazard Decomposition (DOT Diagram)

Figure 1: Structural Activity Relationship (SAR) analysis showing how specific moieties contribute to the compound's overall hazard profile.

Part 3: Hazard Identification & GHS Classifications

Due to the lack of a unified global registration for this specific isomer, hazards are derived via Read-Across methodology from the closely related analog 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) .

Health Hazards

-

H314: Causes severe skin burns and eye damage. [4][5]

-

Mechanism:[6] The high pH (basic) nature of the primary and tertiary amines saponifies skin lipids and denatures proteins upon contact.

-

-

H302 + H312: Harmful if swallowed or in contact with skin. [4]

-

H335: May cause respiratory irritation. [6]

Environmental Hazards

-

H412: Harmful to aquatic life with long-lasting effects. [4]

-

Data: Amines are generally toxic to algae and daphnia due to pH alteration and membrane disruption.

-

Part 4: Safety & Handling Protocols

This section outlines the self-validating systems required to handle this compound safely.

Engineering Controls

-

Primary Containment: All transfers must occur within a Fume Hood or Glovebox .

-

Atmosphere: Handle under inert gas (Nitrogen or Argon). Amines readily absorb CO₂ from the air to form carbamates, altering the stoichiometry and purity.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Rationale |

| Eyes | Chemical Goggles + Face Shield | Risk of permanent corneal damage from splashes (Corrosive). |

| Hands | Nitrile (Double Gloved) or Butyl Rubber | Standard latex is permeable to lipophilic amines. |

| Respiratory | NIOSH P100 / Organic Vapor Cartridge | Required if heating or if aerosols are generated outside a hood. |

| Body | Tyvek® Lab Coat or Apron | Prevents skin absorption via clothing wicking. |

Handling Decision Logic (DOT Diagram)

Figure 2: Operational workflow for minimizing exposure and maintaining chemical integrity.

Part 5: Emergency Response & Toxicology

First Aid Measures (Immediate Action)

-

Eye Contact: IMMEDIATE irrigation for 15+ minutes.[7] Do not wait for transport. Time to irrigation is the single biggest factor in preventing blindness.

-

Skin Contact: Remove contaminated clothing immediately.[5] Wash with soap and water.[5][6][7] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation due to corrosivity).

Firefighting Measures

-

Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO₂.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx).

-

Tactics: Firefighters must wear SCBA. Water spray may be used to cool containers but avoid water jet directly on the liquid (frothing).

Spill Control

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE (Goggles, Respirator, Chem-resistant gloves).

-

Neutralize: Absorb with an inert material (Vermiculite, Sand). Do not use sawdust (fire hazard with amines).

-

Clean: Wipe area with dilute acetic acid (vinegar) to neutralize residues, followed by water.

Part 6: Storage & Stability

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Temperature: Refrigerate (2–8°C) is recommended to prevent oxidation (N-oxide formation).

-

Incompatibilities:

-

Strong Oxidizing Agents: Risk of exothermic reaction/fire.

-

Acids: Violent neutralization reaction.

-

Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).

-

References

-

PubChem. (n.d.). Compound Summary: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CID 54593711). National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4).[8][9] (Used for Read-Across Hazard Analysis). Retrieved from [Link]

Sources

- 1. P8786 | Sigma-Aldrich [sigmaaldrich.com]

- 2. P8786 | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

The 3-Methylpiperidin-4-amine Scaffold: Stereochemical Control and Therapeutic Versatility in Drug Discovery

[1]

Executive Summary

The 3-methylpiperidin-4-amine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its regioisomer, the 4-methylpiperidin-3-amine core found in JAK inhibitors like Tofacitinib.[1][2] While historically defined by its role in high-potency opioid agonists (e.g., cis-3-methylfentanyl), this scaffold has evolved into a critical tool for modulating physicochemical properties and binding selectivity in modern drug discovery.[1][2]

This technical guide analyzes the scaffold's stereochemical intricacies, synthetic pathways, and application in immuno-oncology (CCR4 antagonists) and analgesia.[1][2][3] It provides actionable protocols for synthesizing and resolving the critical cis and trans diastereomers, offering a roadmap for researchers to leverage this moiety for conformational restriction and metabolic stability.[2][3]

Structural & Stereochemical Analysis[3][4][5]

The introduction of a methyl group at the C3 position of the piperidine-4-amine ring creates two contiguous stereocenters, resulting in four stereoisomers: cis-(3R,4S), cis-(3S,4R), trans-(3R,4R), and trans-(3S,4S).[1][2]

Conformational Locking

The 3-methyl substituent significantly alters the conformational landscape of the piperidine ring compared to the unsubstituted analog.[2][3]

-

Trans-Diequatorial Preference: In trans-isomers, both the C3-methyl and C4-amino groups typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, creating a linear, extended vector.[1][2]

-

Cis-Axial/Equatorial Dynamics: In cis-isomers, one substituent is forced into an axial position.[1][2][3] This "conformational lock" is often exploited to match specific hydrophobic pockets in GPCRs (e.g.,

-opioid receptor) where the axial methyl group engages distinct hydrophobic residues.[2][3]

Regioisomeric Distinction (Critical Note)

Researchers must distinguish this scaffold from the 4-methylpiperidin-3-amine core.[1][2]

Synthetic Methodologies

Control over the relative stereochemistry (cis vs. trans) is the primary synthetic challenge.[2][3] Two dominant strategies exist:

Strategy A: Epoxide Ring Opening (Cis-Selective)

This route utilizes the regioselective opening of an epoxide intermediate.[2][3] The nucleophilic attack of the amine typically occurs trans to the epoxide oxygen, but the precursor geometry determines the final relative stereochemistry.[3]

Strategy B: Ketone Reduction (Trans-Selective/Mixture)

Reductive amination of 3-methylpiperidin-4-one often yields thermodynamic mixtures, though bulky reducing agents can favor the trans isomer.[2]

Visualization: Synthetic Decision Tree

Caption: Comparative synthetic routes for accessing cis- and trans-diastereomers.

Therapeutic Applications & SAR

Immuno-Oncology: CCR4 Antagonists

Recent work, such as that by RAPT Therapeutics, has validated the trans-3-methylpiperidin-4-amine scaffold in the design of CCR4 antagonists for blocking regulatory T cell (Treg) trafficking in tumors.[1][2]

-

Mechanism: The 3-methyl group restricts the rotation of the piperidine ring within the CCR4 orthosteric pocket.[2][3]

-

SAR Insight: The (3R,4S) stereoisomer (often derived from chiral resolution of the trans-racemate) demonstrated a 19-fold potency improvement over its enantiomer in calcium flux assays.[2] The methyl group fills a small hydrophobic sub-pocket that the unsubstituted piperidine cannot access.[2][3]

Analgesia: The Fentanyl Series

The most famous application is 3-methylfentanyl .[2][3]

-

Potency: The cis-isomer is one of the most potent opioids known (approx.[2][3] 6000x morphine potency), whereas the trans-isomer is significantly less potent (~400x).[2]

-

Molecular Basis: The axial methyl group in the cis-conformation creates a precise shape complementarity with the

-opioid receptor's transmembrane domain, locking the phenyl ring in an optimal orientation for -

Safety Warning: Due to extreme potency, this scaffold is a known hazard in handling and synthesis; strictly enclosed containment is required.[2][3]

Comparative Potency Data[2][6][7]

| Compound | Configuration | Target | Relative Potency (Ref) | Key Interaction |

| Fentanyl | N/A | 1.0 (Baseline) | Standard binding | |

| cis-3-Methylfentanyl | (3R,4S) | ~19-20x Fentanyl | Axial Me fills hydrophobic void | |

| trans-3-Methylfentanyl | (3R,4R) | ~1.0-1.5x Fentanyl | Equatorial Me steric clash | |

| CCR4 Antagonist (RAPT) | (3R,4S) | CCR4 | IC50 < 10 nM | Restricted conformation |

Experimental Protocol: Synthesis of cis-3-Methyl-4-aminopiperidine

This protocol describes the synthesis via the epoxide route, favored for accessing the high-potency cis-configuration.[1][2]

Reagents:

-

1-Benzyl-3-methyl-4-piperidone[2]

-

Trimethylsulfoxonium iodide[3]

-

Sodium hydride (NaH)[2]

-

Sodium azide (NaN3)[2]

Workflow:

-

Epoxidation (Corey-Chaykovsky):

-

Epoxide Opening:

-

Dissolve the crude epoxide in DMF/H2O (4:1).[2][3] Add NaN3 (3.0 eq) and NH4Cl (1.5 eq).[2][3]

-

Reflux at 90°C for 12h.

-

Outcome: Azide attacks the least hindered carbon (C4), typically yielding the trans-diaxial opening, which corresponds to the cis-relationship between the methyl and the new amino group precursor.[2]

-

-

Reduction:

-

Hydrogenate the azido-alcohol using 10% Pd/C in MeOH under H2 (40 psi). This simultaneously reduces the azide to the amine and cleaves the N-benzyl group (if desired, otherwise control conditions to retain benzyl).[2]

-

Physicochemical Profile

The 3-methyl group does more than just lock conformation; it alters the fundamental properties of the molecule.[2][3]

-

Lipophilicity (LogP): Increases by approximately 0.5 log units compared to the unsubstituted amine.[2][3] This improves blood-brain barrier (BBB) penetration, critical for CNS targets like opioids but potentially a liability for peripheral targets.[1][2][3]

-

Basicity (pKa): The steric bulk of the adjacent methyl group slightly lowers the pKa of the C4-amine (approx.[2][3] 0.2–0.4 units) by hindering solvation of the protonated ammonium species.[2][3]

-

Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the C3 position, a common "soft spot" in piperidine drugs, thereby prolonging half-life (

).[1][2]

References

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. (Accessed 2024).[2][3][5] A facile approach via regioselective ring opening of epoxides.[2][3] Link

-

Discovery of a Potent and Selective CCR4 Antagonist. RAPT Therapeutics / ACS Med.[2][3] Chem. Lett. Describes the use of (3R,4S)-1-benzyl-3-methylpiperidin-4-amine in IO candidates. Link[2]

-

Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Acta Pharmaceutica Sinica. Defines the pharmacology of the cis/trans isomers. Link

-

Structure-Activity Relationship of 3-Alkyl Fentanyl Analogues. Journal of the Serbian Chemical Society. Detailed SAR on the steric impact of the C3 substituent. Link

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Oclacitinib - Wikipedia [en.wikipedia.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Therapeutic Applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Scaffolds

Technical Guide for Drug Discovery & Development

Executive Summary

The 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by a substituted piperidine core—a motif ubiquitous in FDA-approved therapeutics—this scaffold bridges the gap between physicochemical solubility and target specificity. Its structural architecture combines the stereochemical complexity of the 3-methyl-4-aminopiperidine core (critical for kinase selectivity, notably JAK inhibitors) with a 3-ethoxypropyl tail, a flexible ether-linked chain that enhances lipophilicity while maintaining aqueous solubility.

This guide analyzes the scaffold’s utility in designing Janus Kinase (JAK) inhibitors , GPCR modulators (Muscarinic/Opioid) , and Ion Channel blockers . It provides actionable protocols for synthesis and derivatization, positioning the molecule as a versatile tool for exploring novel intellectual property (IP) space outside the crowded landscape of methyl-piperidine drugs like Tofacitinib.

Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The therapeutic potency of this scaffold stems from three distinct pharmacophoric elements:

-

The "Warhead" Interface (4-Amine): The primary amine at position 4 serves as the critical attachment point for hinge-binding motifs (e.g., pyrrolopyrimidines in JAK inhibitors) or amide-linked effectors in GPCR ligands.

-

The Stereochemical Gatekeeper (3-Methyl): The methyl group at position 3 introduces chirality (

or -

The Solubilizing Tail (N-Ethoxypropyl): Unlike the simple methyl group found in Tofacitinib, the 3-ethoxypropyl chain acts as a "solvent front" extender. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with arginine or lysine residues at the rim of the binding pocket, while the propyl chain provides entropic flexibility.

Physicochemical Profile (In Silico Prediction)

| Property | Value (Predicted) | Impact on Drug Design |

| Molecular Weight | 200.32 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |

| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for CNS penetration and oral bioavailability |

| Topological Polar Surface Area (TPSA) | ~35 Ų | High membrane permeability |

| Rotatable Bonds | 6 | Allows induced-fit binding adjustments |

| pKa (Piperidine N) | ~8.5 | Basic enough for salt formation; protonated at physiological pH |

Therapeutic Applications

Autoimmune Disorders: Next-Generation JAK Inhibitors

The 3-methyl-4-aminopiperidine core is the structural anchor of Tofacitinib (Xeljanz), a pan-JAK inhibitor. The 1-(3-ethoxypropyl) variant offers a strategic entry point for "Tofacitinib-like" analogs with modified pharmacokinetic (PK) profiles.

-

Mechanism: The primary amine is coupled to a hinge-binding heterocycle (e.g., 7-deazapurine). The resulting molecule competes with ATP for the catalytic cleft of JAK1/JAK3 enzymes.

-

Advantage: The ethoxypropyl tail projects into the solvent-exposed region, potentially reducing off-target inhibition of other kinases that lack the specific surface groove to accommodate the ether chain.

-

Target Indications: Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis.

CNS & Pain Management: GPCR Modulation

Substituted piperidines are foundational in GPCR medicinal chemistry.

-

Muscarinic Receptors (M1/M4):

-alkylated piperidines are classic muscarinic agonists/antagonists. The ethoxypropyl chain mimics the acetylcholine ester linkage, potentially conferring affinity for M1 receptors in Alzheimer’s research. -

Sigma-1 Receptor Ligands: The combination of a basic amine (piperidine N) and a hydrophobic tail (ethoxypropyl) fits the pharmacophore for Sigma-1 receptor chaperones, relevant in neuroprotection and neuropathic pain.

Virology: Viral Entry & Assembly Inhibition

Research into CCR5 antagonists (HIV entry) and HCV assembly inhibitors has utilized 4-aminopiperidine scaffolds. The amphiphilic nature of the ethoxypropyl group facilitates interaction with viral capsid proteins or transmembrane domains of host receptors.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive alkylation.

Reagents:

-

3-Methyl-4-Boc-aminopiperidine (Starting Material)

-

3-Ethoxypropanal (or 1-Bromo-3-ethoxypropane)

-

Sodium Triacetoxyborohydride (STAB) or Potassium Carbonate (

) -

Trifluoroacetic Acid (TFA) or HCl/Dioxane

Protocol (Reductive Amination Route):

-

Dissolution: Dissolve 3-methyl-4-(tert-butoxycarbonylamino)piperidine (1.0 eq) in Dichloromethane (DCM).

-

Activation: Add 3-ethoxypropanal (1.1 eq) and Acetic Acid (cat.). Stir at Room Temperature (RT) for 30 min to form the iminium ion.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Warm to RT and stir for 12 hours.

-

Quench & Workup: Quench with sat.

. Extract with DCM (3x). Dry organic layer over -

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the hydrochloride salt with diethyl ether.

-

Yield: Expect >85% yield of the dihydrochloride salt.

Biological Assay: JAK3 Kinase Inhibition Screen

Objective: Evaluate the potency of a derivative coupled to a pyrrolopyrimidine hinge binder.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Enzyme: Recombinant human JAK3 kinase domain.

-

Substrate: Peptide substrate (e.g., poly-Glu-Tyr) labeled with a fluorophore.

-

Procedure:

-

Incubate Enzyme + Test Compound (1-(3-ethoxypropyl)-scaffold derivative) for 30 min.

-

Add ATP (at Km) and Substrate.

-

Incubate for 60 min at RT.

-

Detect phosphorylation via FRET or mobility shift assay.

-

-

Validation: Use Tofacitinib as a positive control (

nM).

Visualizations

Synthesis Pathway

The following diagram illustrates the parallel synthesis routes to access the scaffold and its downstream library derivatives.

Caption: Divergent synthesis strategies (Alkylation vs. Reductive Amination) to access the target scaffold for library generation.

Mechanism of Action: JAK Inhibition Model

This logical flow demonstrates how the scaffold functions within the ATP-binding pocket of a kinase.

Caption: Structural role of the scaffold domains in blocking the ATP-binding site of Janus Kinases.

References

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Available at: [Link]

- Meyer, C., et al. (2016). "Piperidine Scaffolds in Medicinal Chemistry: A Versatile Platform." Mini-Reviews in Medicinal Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for Tofacitinib. Available at: [Link]

Solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in organic solvents

The following technical guide details the solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized heterocyclic building block often employed in the synthesis of Janus kinase (JAK) inhibitors and other pharmaceutical agents.

Executive Summary

The effective utilization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS 1871091-10-9 / Analogous Ref CAS 1021033-96-4) in drug development hinges on a precise understanding of its solubility thermodynamics. As a piperidine derivative featuring both a basic primary amine and a lipophilic ether side chain, this molecule exhibits a hybrid solubility profile . It demonstrates high affinity for polar aprotic and protic solvents while showing pH-dependent solubility in aqueous media.

This guide provides a comprehensive solubility analysis, theoretical physicochemical modeling, and a validated experimental protocol for solvent screening, designed to support process chemists in reaction optimization and purification.

Physicochemical Characterization

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of the molecule.

Structural Analysis

-

Core Scaffold: 3-Methylpiperidin-4-amine (Basic, Polar).

-

N1-Substituent: 3-Ethoxypropyl group (Lipophilic linker + Ether oxygen H-bond acceptor).

-

Hydrogen Bonding:

-

Donors (HBD): 2 (Primary amine -NH₂).

-

Acceptors (HBA): 3 (Primary amine N, Tertiary piperidine N, Ether O).

-

Key Physicochemical Parameters

| Property | Value (Predicted/Analog*) | Implication for Solubility |

| Molecular Formula | C₁₁H₂₄N₂O | Moderate molecular weight (~200.32 g/mol ) facilitates dissolution. |

| LogP (Octanol/Water) | 1.1 – 1.4 | Moderately lipophilic. Soluble in organic solvents; extractable from water at basic pH. |

| pKa (Conjugate Acid) | ~10.5 (Piperidine N) | Highly basic. Exists as a cation in acidic media (Water soluble) and free base in alkaline media (Organic soluble). |

| Polar Surface Area | ~38-46 Ų | Permeable; suggests good solubility in alcohols and chlorinated solvents. |

*Values estimated based on QSAR models and structural analogs like 1-(3-methoxypropyl)piperidin-4-amine.

Solubility Profile in Organic Solvents

The solubility of the free base form of the compound is governed by "like dissolves like" interactions.[1] The ether tail adds lipophilicity, making it more soluble in non-polar solvents than unsubstituted piperidines.

A. Polar Protic Solvents (High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: The primary amine and ether oxygen engage in strong hydrogen bonding with the solvent.

-

Application: Ideal for reductive amination reactions or crystallizing salt forms (e.g., HCl or Tosylate salts).

B. Polar Aprotic Solvents (High Solubility)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

-

Mechanism: Dipole-dipole interactions stabilize the polar amine regions. The ether chain ensures compatibility with THF.

-

Application: Standard solvents for nucleophilic substitution reactions (SₙAr) or coupling reactions.

C. Chlorinated Solvents (Very High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform.[1]

-

Mechanism: Excellent solvation of the lipophilic piperidine ring and alkyl chains.

-

Application: Primary solvent for extraction (workup) from basic aqueous layers.

D. Non-Polar Solvents (Moderate to Low Solubility)

-

Solvents: Toluene, Hexanes, Heptane, Diethyl Ether.

-

Mechanism: While the ethoxypropyl group adds lipophilicity, the polar amine core reduces solubility in strictly non-polar alkanes like Hexane.

-

Application: Toluene is a viable reaction solvent; Hexane/Heptane are effective antisolvents to precipitate the compound or its salts.

Summary Data Table

| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Dispersion / Dipole |

| Alcohol | Methanol | Excellent (>100 mg/mL) | H-Bonding |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Dipole-Dipole |

| Ether | THF / MTBE | Good (~20-50 mg/mL) | Van der Waals / Weak H-Bond |

| Aromatic | Toluene | Moderate (~10-30 mg/mL) | Pi-Interaction |

| Alkane | Hexane / Heptane | Low (<5 mg/mL) | Van der Waals |

| Aqueous | Water (pH < 9) | High (Salt formation) | Ion-Dipole |

| Aqueous | Water (pH > 11) | Low/Moderate | Hydrophobic Effect |

Experimental Protocol: Gravimetric Solubility Determination

Materials

-

Analyte: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Free Base).

-

Solvents: HPLC Grade (DCM, MeOH, Toluene, Hexane).

-

Equipment: Analytical Balance (0.01 mg precision), Centrifuge, 4 mL Vials with PTFE caps.

Step-by-Step Methodology

-

Saturation: Add 100 mg of analyte to a 4 mL vial.

-

Solvent Addition: Add 250 µL of target solvent.

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

-

Agitation: Shake at 25°C for 24 hours (thermostatic shaker).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

-

Quantification:

-

Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum pan.

-

Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

-

Weigh the residue.

-

-

Calculation:

Visualization of Workflows

Figure 1: Solubility Determination & Solvent Selection Logic

This diagram illustrates the decision matrix for selecting a solvent based on the intended chemical process (Reaction vs. Purification).

Caption: Logical flow for selecting the optimal solvent based on process requirements (Synthesis vs. Isolation).

Applications in Synthesis

Understanding the solubility profile allows for optimized synthetic routes:

-

Reductive Amination:

-

Recommended Solvent:Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Rationale: These solvents dissolve the amine starting material and the reducing agent (e.g., STAB) effectively while maintaining a non-protic environment if needed, though Methanol is often used if the imine formation is slow.

-

-

Salt Formation (Purification):

-

Strategy: Dissolve the crude free base in a minimum volume of Ethanol (High Sol). Add an acid (e.g., HCl in Dioxane). Slowly add Heptane (Low Sol) to induce precipitation of the high-purity salt.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 4-Piperidinamine, 1-ethoxy-3-methyl-. Retrieved from [Link]

Sources

CAS number and identifiers for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Technical Whitepaper: Characterization, Synthesis, and Pharmacological Utility of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Executive Summary

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a highly versatile, structurally optimized piperidine derivative utilized extensively in modern drug discovery. Featuring a primary amine for facile functionalization and a lipophilic ethoxypropyl chain for enhanced membrane permeability, this compound serves as a critical pharmacophore building block. This technical guide details its core chemical identifiers, outlines a self-validating synthetic methodology, and explores its application in G-protein coupled receptor (GPCR) targeted therapies.

Chemical Identity & Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. The following table consolidates the verified physicochemical properties and structural identifiers for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine[1][2]. The SMILES and InChIKey strings are critical for computational modeling, structure-activity relationship (SAR) mapping, and database querying[3].

| Property | Value |

| Chemical Name | 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine |

| CAS Number | 1251328-62-7 |

| Molecular Formula | |

| Molecular Weight | 200.32 g/mol |

| SMILES Code | NC1C(C)CN(CCCOCC)CC1 |

| InChIKey | AMSJCLFYWQBSTK-UHFFFAOYSA-N |

Rational Synthesis & Methodologies

The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine relies on a robust two-step sequence: N-alkylation followed by reductive amination. The causality behind this specific sequence is to establish the tertiary amine core before converting the ketone to a primary amine, preventing unwanted side reactions or over-alkylation at the C4 position.

Phase 1: N-Alkylation to form 1-(3-ethoxypropyl)-3-methylpiperidin-4-one

-

Preparation: Suspend 2.0 equivalents of anhydrous Potassium carbonate (

) in high-purity Acetonitrile (MeCN). Add 1.0 equivalent of 3-methylpiperidin-4-one. Stir for 15 minutes at 25°C to ensure uniform dispersion. -

Reaction: Dropwise add 1.1 equivalents of 1-bromo-3-ethoxypropane.

-

Heating: Elevate the temperature to 80°C under a continuous nitrogen purge. Reflux for 12 hours.

-

Causality Check: The mild base (

) is chosen to neutralize the generated HBr without causing base-catalyzed aldol condensation of the starting ketone. -

Workup: Cool to room temperature, filter out inorganic salts, and concentrate in vacuo. Purify the intermediate via silica gel flash chromatography.

Phase 2: Reductive Amination to form the Target Amine

-

Imine Formation: Dissolve the intermediate in Methanol (MeOH). Add 10.0 equivalents of Ammonium acetate (

) and stir at 25°C for 2 hours to allow complete imine formation. -

Reduction: Cool the vessel to 0°C. Portion-wise, add 1.5 equivalents of Sodium cyanoborohydride (

). -

Causality Check:

is explicitly selected over standard Sodium borohydride ( -

Completion: Stir for 16 hours at 25°C. Quench with saturated aqueous

to safely destroy excess hydride. -

Isolation: Extract with Ethyl Acetate (3x). Dry over anhydrous

, filter, and concentrate.

Synthesis workflow of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive amination.

Analytical Characterization & Validation

To ensure absolute trustworthiness in downstream biological assays, the analytical pipeline must operate as a self-validating system.

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

System: Q-TOF mass spectrometer coupled to a UHPLC system (C18 column).

-

Self-Validating Protocol: Run a pure solvent blank (MeOH) immediately before and after the sample injection. The target

peak at m/z 201.196 must be present in the sample spectra and strictly absent in the blanks. This protocol actively rules out column carryover and validates the retention time.

-

-

1H NMR (Proton Nuclear Magnetic Resonance):

-

System: 400 MHz spectrometer in

. -

Self-Validating Protocol: Tetramethylsilane (TMS) is used as an internal standard and strictly calibrated to 0.00 ppm. To confirm structural integrity, the integration of the terminal ethoxy methyl triplet (~1.2 ppm, 3H) must be compared against the piperidine methyl doublet (~0.9 ppm, 3H). A 1:1 integration ratio validates that the stoichiometric balance of the functional groups is intact and no cleavage occurred during reduction.

-

Pharmacological Utility in Drug Design

Piperidine derivatives are privileged scaffolds in medicinal chemistry. The primary amine at the C4 position of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine serves as an ideal vector for synthesizing amides, ureas, or sulfonamides, allowing chemists to rapidly expand chemical space.

When incorporated into larger molecular entities, this scaffold frequently acts as a modulator for GPCRs (e.g., Histamine H3 or Serotonin 5-HT4 receptors). Mechanistically, the basic nitrogen in the piperidine ring forms a critical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), while the ethoxypropyl chain occupies lipophilic binding pockets, enhancing target affinity and modulating downstream cAMP signaling.

Mechanism of GPCR modulation by piperidine-derived antagonists.

References

Sources

A Methodological Guide to Pharmacophore Modeling of Novel Piperidine Scaffolds: A Case Study of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

An In-Depth Technical Guide

Executive Summary

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the key molecular features essential for biological activity.[1] This approach is instrumental in virtual screening for identifying novel hits, optimizing lead compounds, and facilitating scaffold hopping to explore new chemical space.[2][3] The piperidine moiety is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, valued for its synthetic tractability and its role as both a core structural unit and a direct pharmacophoric contributor.[4]

This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process. Due to the absence of publicly available biological activity data for the specific ligand 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, this document will utilize it as an exemplar to illustrate a robust, field-proven workflow.[5] We will proceed by constructing a hypothetical dataset to navigate the practical challenges and critical decision-making points in model generation, validation, and application. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights and technical protocols necessary to apply this powerful methodology to their own novel ligands.

Part 1: Foundational Concepts in Pharmacophore Modeling

The Pharmacophore Hypothesis: An Abstraction of Molecular Recognition

A pharmacophore is not a real molecule or a collection of atoms. It is an abstract concept that defines the essential steric and electronic features required for a ligand to achieve optimal interaction with a specific biological target, along with their relative spatial arrangement.[6] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive Ionizable (PI) / Cationic Centers

-

Negative Ionizable (NI) / Anionic Centers

By focusing on these generalized functionalities rather than specific chemical structures, pharmacophore models serve as powerful filters for identifying structurally diverse compounds that may elicit the same biological effect.[7]

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated entirely by the available data.[1][3]

-

Structure-Based: This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available. The model is derived directly from the key interaction points observed within the target's binding site.[8] Its primary advantage is its direct grounding in the target's anatomy.

-

Ligand-Based: When the target structure is unknown, but a set of active, structurally diverse ligands is available, this method is the strategy of choice.[6] The core assumption is that these molecules bind to the same target site in a similar conformation, and the model is generated by superimposing the ligands and extracting their shared chemical features.[9]

For our case study of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, no known target structure exists. Therefore, we will proceed with a simulated ligand-based workflow, a common scenario in early-stage discovery projects.

Part 2: Pre-Modeling Analysis of the Exemplar Ligand

Physicochemical Profile

Before modeling, a thorough analysis of the lead compound is essential. The structure of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine reveals several key characteristics.

-

Molecular Formula: C₁₁H₂₄N₂O[5]

-

Key Features: A saturated piperidine ring (a potential cationic center at physiological pH), a primary amine (HBD, HBA, cationic), an ether linkage (HBA), and a flexible aliphatic chain (hydrophobic).

A summary of its predicted physicochemical properties is presented below.

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 200.32 g/mol | Falls within the desirable range for good oral bioavailability (Lipinski's Rule of 5). |

| XlogP | 0.9 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.[5] |

| H-Bond Donors | 1 (from the -NH₂ group) | Essential for forming specific interactions with target residues. |

| H-Bond Acceptors | 2 (from the -NH₂ and ether -O- groups) | Provides additional points for specific target engagement. |

| Rotatable Bonds | 6 | Indicates significant conformational flexibility, which must be explored during modeling. |

Visualizing the Pharmacophoric Potential

The workflow begins with the identification of potential pharmacophoric features on the exemplar ligand. This initial step guides the entire modeling process.

Figure 1: Potential pharmacophoric features of the exemplar ligand.

Part 3: The Ligand-Based Pharmacophore Modeling Workflow

This section details a rigorous, step-by-step protocol for generating and validating a ligand-based pharmacophore model. The overall logic of this workflow is depicted below.

Figure 2: High-level workflow for ligand-based pharmacophore modeling.

Protocol 1: Dataset Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality and diversity of the input data. A training set of active compounds is required to identify the common features, while a test set of known actives and inactives (decoys) is crucial for validating the model's predictive power.[10][11]

Methodology:

-

Compile Training Set: Assemble a set of structurally diverse molecules with high affinity for the target of interest. For this hypothetical case, we create a small set of analogues of our exemplar ligand.

-

Compile Test Set: Create a separate dataset containing a mix of active compounds not used in the training set and a larger number of inactive or "decoy" molecules, which should be physically similar but topologically distinct from the actives.[12]

Hypothetical Dataset:

| Compound ID | Structure (Modification from Exemplar) | pIC₅₀ | Set |

| Exemplar-01 | (Parent Compound) | 7.8 | Training |

| Analog-02 | (Ethoxy replaced with Isopropoxy) | 7.5 | Training |

| Analog-03 | (Primary amine is now secondary, -NHCH₃) | 8.1 | Training |

| Analog-04 | (3-methyl group removed) | 7.6 | Training |

| Analog-05 | (Ethoxypropyl chain shortened to Ethoxyethyl) | 6.2 | Test (Active) |

| Decoy-01 | (Piperidine ring opened) | < 5.0 | Test (Inactive) |

| Decoy-02 | (Ether oxygen removed) | < 5.0 | Test (Inactive) |

| ... (plus >100 additional decoys) | ... | < 5.0 | Test (Inactive) |

Protocol 2: Conformational Analysis & Hypothesis Generation

Causality: Since ligands are flexible, they can adopt numerous 3D shapes (conformers). The goal is to identify the "bioactive conformation" shared by all active molecules when they bind to the target.[9] Software generates many low-energy conformers for each molecule to ensure this bioactive pose is likely included in the search.

Methodology:

-

Conformer Generation: Using a suitable software package (e.g., MOE, LigandScout, Schrödinger Maestro), generate a library of low-energy 3D conformers for every molecule in the training set.[3]

-

Feature Mapping: The software identifies all potential pharmacophoric features (HBA, HBD, etc.) for each conformer.

-

Alignment & Hypothesis Generation: The algorithm systematically attempts to superimpose the conformers from different active molecules, searching for a common 3D arrangement of pharmacophoric features.[9] This iterative process results in a set of candidate pharmacophore hypotheses, each defined by a set of features and the distances between them.

-

Scoring: Each hypothesis is scored based on how well it maps the active molecules in the training set and how well it avoids mapping inactive molecules (if included).

Protocol 3: Model Validation

Causality: A model that only explains the training data is not useful. Validation is a self-validating system that ensures the model has true predictive power and can distinguish unknown actives from inactives in a large database. This step is non-negotiable for scientific integrity.

Methodology:

-

Internal Validation (Optional but Recommended): Techniques like leave-one-out cross-validation are used to assess the model's stability.[9]

-

External Validation (Critical): The highest-scoring pharmacophore hypothesis is used as a 3D query to screen the pre-compiled test set.

-

Performance Metrics Calculation: The results of the screen are analyzed to determine how well the model performed. Key metrics include:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF(1%) of >10 is generally considered good.

-

Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of predictive power, with 1.0 being perfect and 0.5 being random.[9]

-

Hypothetical Validation Results:

| Metric | Value | Interpretation |

| Enrichment Factor (Top 1%) | 18.5 | The model is 18.5 times more likely to find actives in the top 1% of hits than random chance. |

| ROC AUC | 0.88 | Indicates good predictive ability to distinguish actives from decoys. |

| Goodness of Hit (GH) Score | 0.75 | A score between 0 and 1, reflecting a good balance of hit rate and enrichment. |

Part 4: The Validated Pharmacophore Model and Its Application

Upon successful validation, the pharmacophore hypothesis is finalized. It represents a 3D map of the essential features for bioactivity.

Figure 3: A hypothetical validated pharmacophore model for the ligand series.

This validated model is now a powerful tool for virtual screening. The model is used as a 3D query to rapidly search massive compound databases (containing millions of commercially available or virtual compounds). Molecules from the database that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints are identified as "hits." These hits, which may be structurally very different from the original training set, become high-priority candidates for acquisition and experimental testing, accelerating the discovery of novel lead compounds.[13]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using the novel scaffold 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine as a practical case study. By emphasizing the causality behind each protocol—from dataset preparation and conformational analysis to the critical, non-negotiable step of model validation—we have outlined a self-validating system for drug discovery. The resulting pharmacophore model transcends the specific structures used to build it, serving as a powerful, abstract search query to unlock new areas of chemical space. For the drug development professional, this methodology is not merely a computational exercise but a strategic tool to efficiently prioritize resources, reduce costs, and accelerate the journey from a novel ligand to a viable clinical candidate.

References

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 1.

- Toro-Velasco, C., Osorio-Méndez, D., & Arévalo-Villena, M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Kutushov, M., & Medviediev, V. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.

- Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today.

- Protheragen. Structure-based Pharmacophore Modeling. Protheragen.

- Kutushov, M., & Medviediev, V. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures.

- Protheragen. Ligand-based Pharmacophore Modeling. Protheragen.

- Kumar, A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry.

- Genomatics. (2026). Pharmacophore Modeling and Mapping.

- Iovine, V., et al. (2021). Drug Design by Pharmacophore and Virtual Screening Approach.

- Al-Sha'er, M. A., et al. (2023). Computational workflow for structure-based pharmacophore modelling.

- Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening. Molecules.

- Fiveable. (2025). Pharmacophore modeling. Fiveable.

- Al-Sha'er, M. A., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1. Molecules.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences.

- Grygorenko, O. O., et al. (2022).

- ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?

- Khan, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- PubChem. 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. PubChem.

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (C11H24N2O) [pubchemlite.lcsb.uni.lu]

- 6. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 7. mdpi.com [mdpi.com]

- 8. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 9. fiveable.me [fiveable.me]

- 10. bio-protocol.org [bio-protocol.org]

- 11. GIL [genomatics.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine: Predictions and Experimental Validation

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a molecule featuring several common metabolic hotspots. We will dissect its structure to hypothesize primary metabolic pathways, including N-dealkylation, O-dealkylation, piperidine ring oxidation, and Phase II conjugation. Subsequently, this whitepaper details a robust, field-proven experimental framework for quantitatively assessing these predictions using industry-standard in vitro assays, such as the liver microsomal and hepatocyte stability assays. By grounding our predictions in established biochemical principles and providing self-validating experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to characterize and optimize novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a promising lead compound to a viable drug candidate, understanding its metabolic fate is paramount. The body's enzymatic machinery, primarily located in the liver, is designed to modify and eliminate foreign substances (xenobiotics).[3] This biotransformation process, or metabolism, directly impacts the compound's efficacy and safety.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1]

Metabolism is broadly categorized into two phases:

-

Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the primary drivers of these reactions.[5]

-

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), facilitating their excretion.

Early in vitro assessment of metabolic stability using systems like liver microsomes, S9 fractions, and hepatocytes allows for the rapid, cost-effective ranking of compounds and the identification of metabolic liabilities that can be addressed through medicinal chemistry efforts.[3][6]

Structural Analysis and Predicted Metabolic Liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

A thorough examination of the molecule's structure allows us to predict its most probable metabolic "hotspots" based on well-established structure-metabolism relationships.

Molecular Structure:

Key Functional Groups and Predicted Fates:

-

Tertiary Amine (Piperidine Nitrogen): The N-substituted piperidine creates a tertiary amine. This is a classic substrate for CYP450-mediated N-dealkylation , a major metabolic pathway where the N-alkyl group is cleaved.[7][8] We predict the removal of the entire 3-ethoxypropyl chain.

-

Ether Linkage (Ethoxy Group): The ethoxy group is susceptible to O-dealkylation , another common CYP450-catalyzed reaction.[9][10] This would involve the removal of the ethyl group, yielding an alcohol metabolite.

-

Piperidine Ring: The aliphatic ring itself can be a target for oxidation. While the 3-methyl group may offer some steric hindrance, oxidation at other positions (e.g., C-5, C-6) to form hydroxylated or lactam metabolites is possible.[11][12]

-

Primary Amine (C-4 Position): This primary amine is a prime site for Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). It could also be a substrate for enzymes like monoamine oxidase (MAO), leading to oxidative deamination.[13][14]

These predictions suggest that 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is likely to undergo extensive metabolism through multiple pathways.

Experimental Design for In Vitro Metabolic Stability Assessment

To quantitatively assess the predicted liabilities, a tiered experimental approach is recommended, starting with a high-throughput screen and progressing to a more physiologically relevant system.

Liver Microsomal Stability Assay

-

Causality & Rationale: This assay is the workhorse for early-stage metabolic stability screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly the CYP450 family.[3][5] This makes the assay ideal and cost-effective for assessing the predicted N-dealkylation, O-dealkylation, and ring oxidation pathways. It isolates Phase I activity by requiring the addition of the cofactor NADPH to initiate the enzymatic reactions.[15]

-

Experimental Protocol:

| Parameter | Condition | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages inter-individual variability in enzyme expression. |

| Protein Conc. | 0.5 mg/mL | Balances enzymatic activity with potential for non-specific binding. |

| Compound Conc. | 1 µM | Low enough to be physiologically relevant and avoid enzyme saturation. |

| Cofactor | NADPH (1 mM), regenerating system | Essential for CYP450 enzyme activity.[15][16] |

| Incubation Temp. | 37°C | Mimics physiological temperature. |

| Time Points | 0, 5, 15, 30, 45, 60 min | Allows for calculation of the degradation rate for both stable and unstable compounds. |

| Reaction Stop | Cold Acetonitrile with Internal Standard | Precipitates proteins to quench the reaction and provides a standard for quantification.[5] |

| Controls | 1) No NADPH, 2) No Compound | 1) Assesses non-NADPH dependent degradation (chemical instability).[15] 2) Checks for interfering peaks. |

-

Data Analysis & Interpretation: The disappearance of the parent compound over time is monitored via LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]

-

Half-life (t½) (min) = 0.693 / slope

-

Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

-

Hepatocyte Stability Assay

-

Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in an intact liver cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes in a more physiologically relevant environment, complete with cellular uptake and transport mechanisms.[3][17] This assay is critical for evaluating the contribution of Phase II conjugation at the C-4 primary amine, a pathway completely missed by the microsomal assay.

-

Experimental Protocol:

| Parameter | Condition | Rationale |

| Test System | Cryopreserved Pooled Human Hepatocytes | Provides a complete metabolic system and averages donor variability.[17][18] |

| Cell Density | 0.5 - 1.0 million cells/mL | Ensures sufficient metabolic capacity. |

| Compound Conc. | 1 µM | Maintains consistency with the microsomal assay for comparison. |

| Incubation | Suspension in 96-well plate at 37°C with shaking | Maintains cell viability and ensures compound exposure.[19] |

| Time Points | 0, 15, 30, 60, 90, 120 min | Extended time points may be needed as hepatocyte metabolism can be slower.[20] |

| Reaction Stop | Cold Acetonitrile with Internal Standard | Lyses cells, quenches reactions, and precipitates proteins.[18] |

| Controls | 1) Heat-inactivated hepatocytes, 2) Vehicle | 1) Assesses non-enzymatic degradation.[20] 2) Serves as a baseline control. |

-

Data Analysis & Interpretation: Data analysis is similar to the microsomal assay, yielding a t½ and Clint value. However, the hepatocyte Clint is expressed in µL/min/10⁶ cells. This value can be scaled to predict in vivo hepatic blood clearance (CLh), providing a more direct link to the compound's expected behavior in the body.[17]

Analytical Methodology: The Role of UPLC-MS/MS

The quantification of the parent compound in these complex biological matrices requires a highly sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard for this purpose.

-

Rationale: UPLC provides rapid and high-resolution separation of the parent compound from potential metabolites, preventing analytical interference. Tandem mass spectrometry offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target compound, ensuring accurate quantification even at very low concentrations.[5][21]

Synthesizing the Results: A Comparative Analysis

By comparing the data from both assays, we can build a comprehensive metabolic profile for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

Table 3: Hypothetical Comparative Stability Data

| Assay | In Vitro t½ (min) | Intrinsic Clearance (Clint) | Interpretation |

| Liver Microsomes | 25 | 55.4 µL/min/mg protein | Suggests moderate to high clearance via Phase I (CYP-mediated) metabolism. |

| Hepatocytes | 12 | 115.5 µL/min/10⁶ cells | The significantly faster clearance in hepatocytes strongly implies a substantial contribution from pathways absent in microsomes, most likely Phase II conjugation at the C-4 amine. |

In this hypothetical scenario, the data strongly supports our initial predictions. The moderate clearance in microsomes confirms the lability of the tertiary amine and ether groups to CYP450 enzymes. The much higher clearance in hepatocytes provides compelling evidence for the involvement of Phase II enzymes, validating the prediction that the C-4 primary amine is a significant metabolic hotspot.

Conclusion and Future Directions

The structural features of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine—namely its N-alkoxyalkyl substituent and primary amine—render it susceptible to extensive Phase I and Phase II metabolism. The tiered in vitro approach described herein, utilizing both liver microsomes and hepatocytes, provides a robust and scientifically sound method for quantifying this metabolic liability. The results from these assays are critical for guiding medicinal chemistry efforts to modulate metabolic stability, for example, by introducing blocking groups near metabolic hotspots or by altering the electronic properties of the molecule. The essential next step following these stability assays would be a metabolite identification study to definitively confirm the structures of the metabolites formed, thereby validating the predicted pathways and providing a complete picture of the compound's biotransformation.

References

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

-